1'-(3-methylbutyl)-2,3'-biquinolin-2'(1'H)-one
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Overview
Description
1’-(3-METHYLBUTYL)-1’,2’-DIHYDRO-[2,3’-BIQUINOLIN]-2’-ONE is a complex organic compound with a unique structure that includes a quinoline backbone
Preparation Methods
The synthesis of 1’-(3-METHYLBUTYL)-1’,2’-DIHYDRO-[2,3’-BIQUINOLIN]-2’-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline derivatives and 3-methylbutyl bromide.
Reaction Conditions: The key steps involve nucleophilic substitution reactions, often under basic conditions, followed by cyclization reactions to form the dihydroquinoline structure.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to increase yield and purity.
Chemical Reactions Analysis
1’-(3-METHYLBUTYL)-1’,2’-DIHYDRO-[2,3’-BIQUINOLIN]-2’-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced quinoline products.
Scientific Research Applications
1’-(3-METHYLBUTYL)-1’,2’-DIHYDRO-[2,3’-BIQUINOLIN]-2’-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1’-(3-METHYLBUTYL)-1’,2’-DIHYDRO-[2,3’-BIQUINOLIN]-2’-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
1’-(3-METHYLBUTYL)-1’,2’-DIHYDRO-[2,3’-BIQUINOLIN]-2’-ONE can be compared with other quinoline derivatives, such as:
Quinoline: A simpler structure with a single aromatic ring.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms.
2-Methylquinoline: A methyl-substituted quinoline with different chemical properties.
3-Methylquinoline: Another methyl-substituted quinoline with unique reactivity.
The uniqueness of 1’-(3-METHYLBUTYL)-1’,2’-DIHYDRO-[2,3’-BIQUINOLIN]-2’-ONE lies in its specific substitution pattern and the presence of the dihydroquinoline structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22N2O |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-(3-methylbutyl)-3-quinolin-2-ylquinolin-2-one |
InChI |
InChI=1S/C23H22N2O/c1-16(2)13-14-25-22-10-6-4-8-18(22)15-19(23(25)26)21-12-11-17-7-3-5-9-20(17)24-21/h3-12,15-16H,13-14H2,1-2H3 |
InChI Key |
LYCRIWDZAJEPFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C=C(C1=O)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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